molecular formula C19H23ClN4O2S B11993784 7-(4-chlorobenzyl)-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-chlorobenzyl)-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11993784
M. Wt: 406.9 g/mol
InChI Key: KRTGBODFLXLTNK-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a purine derivative with 4-chlorobenzyl chloride, followed by the introduction of a hexylthio group through a nucleophilic substitution reaction. The final step often includes methylation to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and cobalt (II) complexes.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

7-(4-chlorobenzyl)-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can affect various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(4-methylbenzyl)-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(4-chlorobenzyl)-8-(methylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-(4-chlorobenzyl)-8-(hexylthio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C19H23ClN4O2S

Molecular Weight

406.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C19H23ClN4O2S/c1-3-4-5-6-11-27-19-21-16-15(17(25)22-18(26)23(16)2)24(19)12-13-7-9-14(20)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,22,25,26)

InChI Key

KRTGBODFLXLTNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C

Origin of Product

United States

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